molecular formula C12H21NO4 B13582451 2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylazetidin-3-yl}acetic acid

2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylazetidin-3-yl}acetic acid

Cat. No.: B13582451
M. Wt: 243.30 g/mol
InChI Key: AOSVKWVGBYAYRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylazetidin-3-yl}acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylazetidin-3-yl}acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and other scalable techniques to ensure high yield and purity .

Mechanism of Action

The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylazetidin-3-yl}acetic acid involves the protection and deprotection of amine groups. The Boc group is added to the amine under basic conditions and can be removed under acidic conditions. This allows for selective modification of the amine group without affecting other functional groups in the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylazetidin-3-yl}acetic acid is unique due to its specific structure, which includes an azetidine ring and an acetic acid moiety. This combination of features makes it particularly useful in certain synthetic applications where both protection and reactivity are required .

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

2-[2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-8(6-9(14)15)12(13,4)5/h8H,6-7H2,1-5H3,(H,14,15)

InChI Key

AOSVKWVGBYAYRH-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CN1C(=O)OC(C)(C)C)CC(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.